molecular formula C14H15NO2 B13532298 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid

Cat. No.: B13532298
M. Wt: 229.27 g/mol
InChI Key: DSJGMYZOUMVHTF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone with two methyl groups at the C2 position and a quinolin-4-yl substituent at C2. This structural configuration may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2,2-dimethyl-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c1-14(2,13(16)17)9-10-7-8-15-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H,16,17)

InChI Key

DSJGMYZOUMVHTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC2=CC=CC=C12)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit specific enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid Derivatives
  • Structure: Features a 4-oxo-1,4-dihydroquinoline ring and substituents (alkylcarboxyl, acyl, acetamide) on the propanoic acid moiety.
  • Key Differences: The absence of dimethyl groups and presence of a keto group in the quinoline ring distinguish it from the target compound.
  • Activity : Demonstrates antimicrobial properties, with substituents influencing potency. For example, acetamide derivatives show enhanced activity against Staphylococcus aureus .
3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic Acids
  • Structure: Combines a 4-hydroxy-2-oxoquinoline fragment with a propanoic acid chain modified by alkylcarbamoyl groups.
  • Activity : Designed as NSAID analogs, these compounds exhibit anti-inflammatory effects via cyclooxygenase inhibition .
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives
  • Structure: Includes a 2-oxoquinoline ring and N-alkyl substitutions on the propanoic acid.
  • Key Differences : The oxo group at C2 and alkyl chain substitutions alter electronic properties and bioavailability.
  • Activity : Modifications via DCC coupling or azide reactions yield derivatives with cytomodulatory effects, including inhibition of cancer cell proliferation .
3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives
  • Structure: Contains a thioether linkage between the quinoline and propanoic acid.
  • Key Differences : The sulfur atom increases polarity, while sodium salts (e.g., QРА-5) exhibit higher water solubility but greater toxicity compared to the carboxylic acid form (QРА-1) .
  • Activity : Used as rhizogenesis stimulators in plant explants, with toxicity dependent on substituents (e.g., alkoxy groups reduce toxicity) .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility (Water) Biological Activity Reference
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid 223.22* Quinolin-4-yl, dimethyl Low (predicted) N/A (Theoretical NSAID/antimicrobial)
Diclofenac 296.15 Dichloroanilino, phenyl 33 mg/L NSAID (COX inhibition)
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid ~265 (estimated) 4-oxo-quinoline, variable R Moderate Antimicrobial
QРА-5 (sodium salt) ~300 (estimated) Thioether, sodium ion High Rhizogenesis stimulator (toxic)

*Molecular weight calculated from formula C₁₁H₁₃NO₄ .

Key Findings from Structural Comparisons

Toxicity Profile : Sodium salts (e.g., QРА-5) exhibit higher toxicity than carboxylic acids, suggesting that the target compound’s neutral form may have a safer profile .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other propanoic acid derivatives, such as alkylation of quinoline precursors or multicomponent reactions .

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